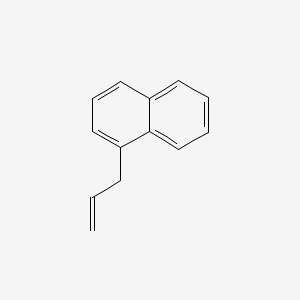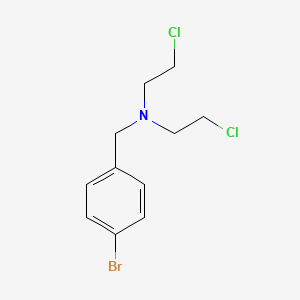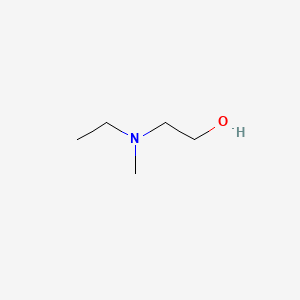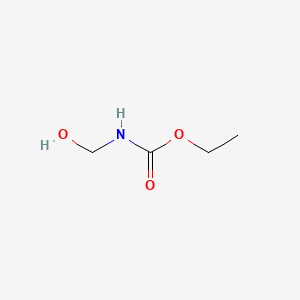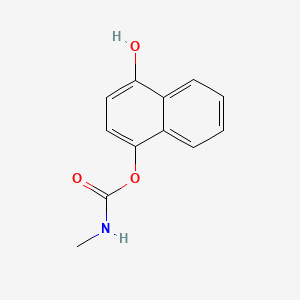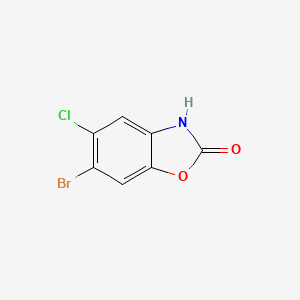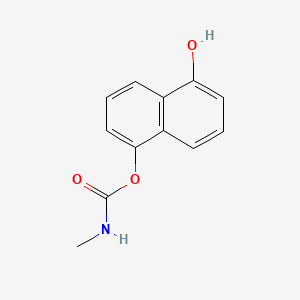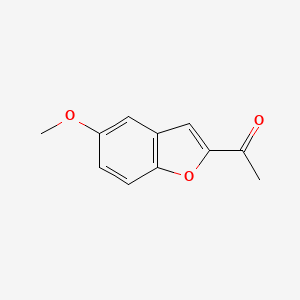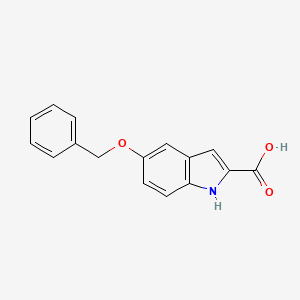
1-Bromo-2-Chlorotetrafluoroethane
Vue d'ensemble
Description
1-Bromo-2-Chlorotetrafluoroethane is a halogenated hydrocarbon with the molecular formula C₂BrClF₄. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-Chlorotetrafluoroethane can be synthesized through the halogenation of tetrafluoroethylene. The reaction involves the addition of bromine and chlorine to tetrafluoroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where tetrafluoroethylene is exposed to bromine and chlorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-Chlorotetrafluoroethane primarily undergoes substitution reactions due to the presence of halogen atoms. These reactions include nucleophilic substitution and electrophilic substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a halogen atom with a nucleophile such as hydroxide ion (OH⁻) or ammonia (NH₃). The reaction is typically carried out in a polar solvent like water or ethanol.
Electrophilic Substitution: This reaction involves the replacement of a halogen atom with an electrophile such as a nitronium ion (NO₂⁺). The reaction is usually carried out in the presence of a strong acid like sulfuric acid.
Major Products Formed:
Nucleophilic Substitution: The major products include 1-Hydroxy-2-Chlorotetrafluoroethane and 1-Amino-2-Chlorotetrafluoroethane.
Electrophilic Substitution: The major products include 1-Nitro-2-Chlorotetrafluoroethane.
Applications De Recherche Scientifique
1-Bromo-2-Chlorotetrafluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is used in studies involving the interaction of halogenated hydrocarbons with biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated organic molecules.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-Chlorotetrafluoroethane involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive towards nucleophilic and electrophilic agents. The molecular targets include various organic molecules that can undergo substitution reactions, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
- 1-Bromo-1,1,2,2-Tetrafluoroethane
- 1-Chloro-1,1,2,2-Tetrafluoroethane
- 1-Bromo-1,1-Difluoroethane
- 1-Chloro-1,1-Difluoroethane
Comparison: 1-Bromo-2-Chlorotetrafluoroethane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
IUPAC Name |
1-bromo-2-chloro-1,1,2,2-tetrafluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIPFAJOOHZHIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188880 | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-53-0 | |
| Record name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




